(2Z)-1-(4-fluorophenyl)-2-hydroxyimino-2-pyridin-4-ylethanone
CAS No.:
Cat. No.: VC15933959
Molecular Formula: C13H9FN2O2
Molecular Weight: 244.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H9FN2O2 |
|---|---|
| Molecular Weight | 244.22 g/mol |
| IUPAC Name | (2Z)-1-(4-fluorophenyl)-2-hydroxyimino-2-pyridin-4-ylethanone |
| Standard InChI | InChI=1S/C13H9FN2O2/c14-11-3-1-10(2-4-11)13(17)12(16-18)9-5-7-15-8-6-9/h1-8,18H/b16-12- |
| Standard InChI Key | AKUAGNWRWWYKEU-VBKFSLOCSA-N |
| Isomeric SMILES | C1=CC(=CC=C1C(=O)/C(=N\O)/C2=CC=NC=C2)F |
| Canonical SMILES | C1=CC(=CC=C1C(=O)C(=NO)C2=CC=NC=C2)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, (2Z)-1-(4-fluorophenyl)-2-hydroxyimino-2-pyridin-4-ylethanone, reflects its Z-configuration at the oxime double bond, which influences its stereochemical behavior. The core structure consists of a pyridine ring (a six-membered aromatic heterocycle with one nitrogen atom) linked to a fluorophenyl group via an ethanone bridge. The hydroxyimino (-NOH) substituent introduces hydrogen-bonding capabilities and redox activity.
Key structural attributes include:
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Pyridine Ring: Enhances electron-deficient character, enabling π-π stacking interactions.
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4-Fluorophenyl Group: The electron-withdrawing fluorine atom at the para position modulates electronic density and lipophilicity.
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Hydroxyimino Group: Serves as a chelating site for metal ions and participates in tautomerism.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₉FN₂O₂ |
| Molecular Weight | 244.22 g/mol |
| IUPAC Name | (2Z)-1-(4-fluorophenyl)-2-hydroxyimino-2-pyridin-4-ylethanone |
| InChI Key | AKUAGNWRWWYKEU-VBKFSLOCSA-N |
| Isomeric SMILES | C1=CC(=CC=C1C(=O)/C(=N\O)/C2=CC=NC=C2)F |
The Z-configuration of the oxime group is critical for its reactivity, as it affects the compound’s ability to form metal complexes and participate in cycloaddition reactions.
Synthesis and Computational Modeling
Traditional Synthesis Pathways
While explicit synthetic routes for this compound remain undocumented in public literature, analogous oxime-containing molecules are typically synthesized through condensation reactions. A plausible pathway involves:
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Friedel-Crafts Acylation: Introducing the ethanone bridge between pyridine and fluorophenyl groups.
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Oxime Formation: Reacting the ketone intermediate with hydroxylamine under acidic or basic conditions.
The stereoselectivity of the oxime group (Z vs. E) depends on reaction conditions, such as temperature and solvent polarity. For instance, polar aprotic solvents like dimethylformamide (DMF) may favor the Z-isomer due to stabilization of the transition state.
Functional Properties and Applications
Antimicrobial Activity
The compound’s structure suggests potential antimicrobial effects, as both pyridine and fluorophenyl moieties are present in known bioactive agents. The fluorophenyl group enhances membrane permeability, while the oxime group may inhibit bacterial enzymes via hydrogen bonding or covalent modification. For example, oximes can react with serine hydrolases in bacterial cell walls, disrupting peptidoglycan synthesis.
Comparative studies of similar compounds show minimum inhibitory concentrations (MICs) in the range of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli, though specific data for this compound remain unpublished.
Metal Complexation and Catalysis
Oximes are versatile ligands due to their ability to form stable complexes with transition metals. The hydroxyimino group in this compound can coordinate to metals like Cu(II), Ni(II), and Fe(III), potentially yielding catalysts for oxidation or cross-coupling reactions.
Table 2: Hypothetical Metal Complex Properties
| Metal Ion | Expected Coordination Mode | Potential Application |
|---|---|---|
| Cu(II) | Bidentate (N,O) | Catalytic oxidation of alcohols |
| Fe(III) | Tridentate (N,O,F) | Fenton-like degradation of pollutants |
Such complexes could leverage the electron-withdrawing fluorine atom to modulate metal center electrophilicity, enhancing catalytic activity.
Stability and Reactivity
Tautomerism and pH Dependence
The hydroxyimino group exists in equilibrium with its nitroso tautomer, influenced by pH and solvent:
In acidic conditions, the oxime form predominates, while alkaline conditions favor the nitroso tautomer. This behavior impacts the compound’s solubility and reactivity in different environments.
Thermal Decomposition
Thermogravimetric analysis (TGA) of analogous oximes indicates decomposition onset temperatures near 200°C, with primary degradation pathways involving loss of NO and subsequent ring fragmentation.
Future Directions and Challenges
Synthetic Optimization
Current limitations include the lack of published procedures for large-scale synthesis and resolution of stereoisomers. Advances in flow chemistry or enzymatic catalysis could address these challenges.
Biological Screening
Comprehensive antimicrobial and cytotoxic profiling is needed to evaluate therapeutic potential. Priority targets should include multidrug-resistant pathogens and cancer cell lines.
Material Science Applications
The compound’s fluorinated aromatic system makes it a candidate for organic semiconductors or liquid crystals, where fluorine substitution enhances charge transport and thermal stability.
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